molecular formula C7H16ClN B12557224 N-Methyl-N-(propan-2-yl)prop-2-en-1-amine--hydrogen chloride (1/1) CAS No. 192863-70-0

N-Methyl-N-(propan-2-yl)prop-2-en-1-amine--hydrogen chloride (1/1)

Cat. No.: B12557224
CAS No.: 192863-70-0
M. Wt: 149.66 g/mol
InChI Key: ZJYDNFAQOWQWLC-UHFFFAOYSA-N
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Description

N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is an organic compound belonging to the class of amphetamines and derivatives This compound is characterized by its unique structure, which includes a prop-2-en-1-amine backbone with N-methyl and N-(propan-2-yl) substituents, and it is stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with N-methyl and N-(propan-2-yl) groups under controlled conditions. One common method is the A3 coupling reaction, which involves the use of an alkyne, an amine, and an aldehyde in the presence of a catalyst. This reaction is often carried out under solvent-free conditions to enhance the efficiency and yield of the desired product .

Industrial Production Methods

In industrial settings, the production of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(propan-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of saturation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl or N-(propan-2-yl) groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N-(propan-2-yl)prop-2-en-1-amine oxides, while reduction may produce saturated amines .

Scientific Research Applications

N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like Parkinson’s disease . The exact pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of N-methyl and N-(propan-2-yl) groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

192863-70-0

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-methyl-N-prop-2-enylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-5-6-8(4)7(2)3;/h5,7H,1,6H2,2-4H3;1H

InChI Key

ZJYDNFAQOWQWLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC=C.Cl

Origin of Product

United States

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